Spicatoside A

Description

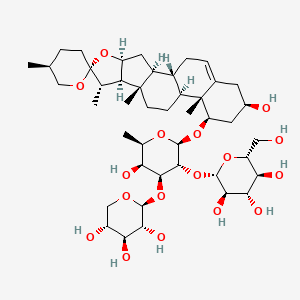

Structure

2D Structure

Properties

Molecular Formula |

C44H70O17 |

|---|---|

Molecular Weight |

871 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19-,20+,22+,23+,24-,25-,26+,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37-,38+,39-,40-,41-,42-,43-,44+/m0/s1 |

InChI Key |

XTGHTMMHUVFPBQ-DXADMYJTSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |

Synonyms |

5-(1-(glucopyranosyloxymethyl)ethenyl)-2-methyl-2-cyclohexen-1-one spicatoside A |

Origin of Product |

United States |

Occurrence and Isolation of Spicatoside a

Natural Sources and Plant Taxonomy

Spicatoside A is primarily found in plant species belonging to the genera Liriope and Ophiopogon, which are part of the Asparagaceae family. nih.govnih.gov These plants, collectively known as liriopogons, are native to East Asia and are distributed across subtropical and temperate regions. biomolther.orgnih.gov

Liriope Species

Several species within the Liriope genus have been identified as sources of this compound.

Liriope platyphylla Wang et Tang is a significant natural source of this compound. nih.gov The compound is isolated from the tubers, or roots, of this plant. biomolther.orgacs.org Research has identified this compound as a major steroidal saponin (B1150181) component in L. platyphylla. researchgate.net Isolation from the dried roots typically involves a series of extraction and purification steps. mdpi.comresearchgate.net For instance, one method involves activity-guided fractionation of an ethanol (B145695) extract of the roots, followed by multi-step column chromatography to isolate the compound. nih.gov

This compound has been reported to be present in Liriope spicata (Thunb.) Lour. nih.govtjpr.org The subterranean parts of Liriope spicata var. prolifera have been studied, revealing the presence of various steroidal glycosides. tjpr.org

The presence of this compound has also been noted in Liriope muscari. nih.govnih.gov This species, along with O. japonicus and L. spicata, has been well-studied phytochemically. nih.gov

Ophiopogon japonicus (Thunb.) Ker-Gawl., though from a different genus, is closely related to Liriope species and also contains this compound. nih.govtjpr.orgalfachemic.com It is a perennial evergreen plant native to East Asia. alfachemic.com The roots of O. japonicus contain steroidal saponins (B1172615), including this compound, which have been a subject of phytochemical research. tjpr.org

Liriope muscari

Liriopes Radix as a Source

Liriopes Radix, known as 'maidong' in traditional Chinese medicine, refers to the tuberous root of several plants, primarily Liriope platyphylla, Liriope spicata, and Ophiopogon japonicus. biomolther.orgnih.govtjpr.org It is considered a primary source of various phytochemicals, including phenolic compounds, homoisoflavones, and notably, steroidal saponins like this compound. biomolther.orgnih.gov The term Liriopes Radix is used in traditional medicine and encompasses the swelling part of the roots from these specific plants. biomolther.orgnih.gov

Table 1: Natural Plant Sources of this compound

| Plant Species | Family | Part Used for Isolation |

|---|---|---|

| Liriope platyphylla | Asparagaceae | Tuber, Root biomolther.orgacs.org |

| Liriope spicata | Asparagaceae | Subterranean parts, Roots nih.govtjpr.org |

| Liriope muscari | Asparagaceae | Not specified in sources |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ophiopogonin D |

Isolation Methodologies

The isolation of this compound, like many saponins, presents challenges due to its complex structure and the presence of other similar compounds in the source material. biomolther.org However, several effective methodologies have been developed and optimized.

Extraction Techniques

A critical first step in isolating this compound is the efficient extraction from the plant matrix. Various techniques have been employed, with Pressurized Liquid Extraction (PLE) being a particularly well-investigated method. biomolther.orgmdpi.com

One study focused on optimizing PLE for extracting this compound from Liriope platyphylla. biomolther.orgmdpi.com The optimal conditions were determined through response surface methodology to maximize the yield. biomolther.orgresearchgate.net Other reported methods include reflux extraction with water and ultrasonic extraction with methanol. nih.gov

**Table 1: Optimized Pressurized Liquid Extraction (PLE) Parameters for this compound from *Liriope platyphylla***

| Parameter | Optimal Value |

|---|---|

| Extraction Temperature | 130°C |

| Extraction Time | 20 minutes |

| Ethanol Concentration | 86% |

| Predicted Yield | 0.0161% |

Data sourced from Kim et al., 2010. biomolther.orgresearchgate.net

Purification Strategies

Following extraction, the crude extract contains a mixture of compounds, from which this compound must be purified. This is typically achieved through various chromatographic techniques. researchgate.net The polar nature of saponins and the lack of a strong chromophore can make detection and separation difficult. biomolther.org

Multi-step column chromatography is a general strategy employed for the purification of this compound. researchgate.net More specific and advanced techniques have also been successfully applied. High-Performance Countercurrent Chromatography (HPCCC) has proven effective in separating this compound from other closely related saponins, such as Spicatoside D. mdpi.comnih.gov This method utilizes a two-step process involving different solvent systems and modes of operation. nih.gov

Medium-Pressure Liquid Chromatography (MPLC) has also been utilized in the isolation process of this compound. nih.gov For analytical and quantitative purposes, High-Performance Liquid Chromatography (HPLC) is commonly used, often with a charged aerosol detector (CAD) or mass spectrometry (MS) due to the weak UV absorption of saponins. biomolther.orgnih.govnih.govspandidos-publications.com

Table 2: High-Performance Countercurrent Chromatography (HPCCC) System for this compound Purification

| Step | Chromatography Mode | Solvent System (v/v) | Target Compound |

|---|---|---|---|

| Primary HPCCC | Normal-phase | Methylene chloride/methanol/isopropanol/water (9:6:1:4) | This compound |

| Second HPCCC | Reversed-phase | n-hexane/n-butanol/water (1:9:10) | Spicatoside D |

Structural Elucidation of Spicatoside a

Spectroscopic Analysis

The foundational methods for determining the complex structure of Spicatoside A involved detailed spectroscopic analysis. jeolusa.comanu.edu.au This approach allows for the non-destructive examination of the molecule's framework and connectivity. jeolusa.comanu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been an indispensable tool in the structural determination of this compound. jeolusa.com By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained. jeolusa.com Both one-dimensional and two-dimensional NMR techniques were employed to build a comprehensive picture of the molecule. nih.govepfl.ch

One-dimensional proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, recorded in pyridine-d₅, revealed a series of distinct signals corresponding to the aglycone and sugar moieties. nih.gov

Key signals in the ¹H NMR spectrum of this compound include:

Two singlets for the methyl groups at δ 0.82 (18-CH₃) and δ 1.31 (19-CH₃). nih.gov

Doublets for the methyl groups at δ 1.02 (27-CH₃) and δ 1.07 (21-CH₃). nih.gov

A doublet for the fucose methyl group at δ 1.49. nih.gov

Anomeric proton signals at δ 4.82, δ 5.25, and δ 5.45, indicating the presence of three sugar units. nih.gov

¹H NMR Data for this compound (in pyridine-d₅) nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 0.82 | s | 18-CH₃ |

| 1.02 | d | 27-CH₃ |

| 1.07 | d | 21-CH₃ |

| 1.31 | s | 19-CH₃ |

| 1.49 | d | fucose-CH₃ |

| 4.82 | d | Anomeric H |

| 5.25 | d | Anomeric H |

| 5.45 | d | Anomeric H |

To further unravel the complex structure and establish the connectivity between atoms, two-dimensional (2D) NMR techniques were utilized. epfl.ch These methods provide correlation maps between different nuclei, simplifying overlapped spectra and offering valuable data for structural assignment. epfl.ch

COSY (Correlation Spectroscopy) : The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This helps in tracing the proton-proton networks within the individual sugar residues and the steroidal backbone.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with their directly attached carbon atoms. emerypharma.com This technique was crucial for assigning the carbon signals of the aglycone and the sugar units based on the already assigned proton resonances. emerypharma.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range correlations between protons and carbons (typically over two to four bonds). princeton.edu This was instrumental in connecting the individual monosaccharide units to each other and to the aglycone. For instance, correlations between an anomeric proton of one sugar and a carbon atom of an adjacent sugar or the aglycone helped to determine the glycosidic linkages. emerypharma.com

The ¹³C NMR spectrum, assigned with the aid of these 2D techniques, confirmed the presence of a 25(S)-ruscogenin aglycone and three sugar units: glucose, xylose, and fucose. biomolther.org

¹³C NMR Data for Selected Carbons of this compound

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| C-1 | - |

| C-2 | - |

| C-3 | - |

| C-4 | - |

| C-5 | - |

| C-6 | - |

| C-18 | - |

| C-19 | - |

| C-21 | - |

| C-27 | - |

| Fucose C-1 | - |

| Glucose C-1 | - |

| Xylose C-1 | - |

A complete data table for all carbon shifts is not consistently available across reviewed sources.

One-Dimensional NMR Techniques (e.g., <sup>1</sup>H NMR)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.gov It has been essential in confirming the molecular weight and probing the fragmentation patterns of this compound. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule with high confidence. uni-rostock.debioanalysis-zone.com For this compound, HRMS was used to establish its precise molecular weight and deduce its molecular formula. This technique is capable of distinguishing between compounds with the same nominal mass but different elemental formulas due to the mass defect of individual isotopes. uni-rostock.debioanalysis-zone.com

Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis. wikipedia.org In this technique, precursor ions are selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This fragmentation process provides valuable information about the structure of the original molecule. wikipedia.orgnationalmaglab.org

For this compound, MS/MS experiments were critical for:

Sequencing the Sugar Chain : By inducing fragmentation of the glycosidic bonds, the sequence of the sugar units (glucose, xylose, and fucose) could be determined. nationalmaglab.org

Identifying the Aglycone : The fragmentation pattern also helped to identify the steroidal aglycone as 25(S)-ruscogenin. biomolther.org

Confirming Linkages : The specific fragment ions observed in the MS/MS spectrum provided evidence for the attachment points of the sugar chain to the aglycone and the linkages between the individual sugar units. nih.gov

High-Resolution Mass Spectrometry

Stereochemical Assignment

The complete stereochemical structure of this compound was elucidated through a combination of chemical degradation methods and comprehensive spectroscopic analysis. The complex nature of steroidal saponins (B1172615), which often feature highly branched oligosaccharide chains, presents a significant challenge for structural determination, making the precise assignment of stereochemistry a critical aspect of its characterization. biomolther.orgnih.govresearchgate.net

Research involving the acidic hydrolysis of this compound was fundamental in identifying its constituent components. This process yielded an aglycone and three distinct sugar units. biomolther.orgnih.gov The aglycone was identified as ruscogenin (B1680278), and further analysis confirmed its specific stereoisomer. The sugar moieties were determined to be one mole each of glucose, xylose, and fucose. biomolther.orgnih.gov

The key aspects of the stereochemical assignment are detailed below:

Aglycone Configuration : The aglycone was identified as 25(S)-ruscogenin . The stereochemistry at the C-25 position of the spiroketal moiety is crucial. The 'S' configuration was confirmed by spectroscopic data, including Infrared (IR) spectroscopy, which displayed absorption bands characteristic of a 25(S)-spiroketal structure. nih.gov

Configuration of Sugar Moieties : The absolute configurations of the monosaccharide units were established as D-glucose, D-xylose, and D-fucose. biomolther.orgnih.gov

Anomeric Configuration : The stereochemistry of the glycosidic linkages between the sugars and the aglycone was determined using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The large coupling constants (J values) observed for the anomeric protons of all three sugar residues are indicative of a trans-diaxial relationship with adjacent protons, confirming the β-configuration for all glycosidic bonds. who.int

The final established structure was therefore determined to be 25(S)-ruscogenin 1-O-β-D-glucopyranosyl(1→2)-[β-D-xylopyranosyl(1→3)]-β-D-fucopyranoside . biomolther.orgnih.gov

Supporting Spectroscopic Data

Detailed analysis of the ¹H NMR spectrum provided the necessary evidence for the stereochemical assignments. The chemical shifts and coupling constants for key protons, particularly the anomeric protons of the sugar chain and the methyl groups of the aglycone, were instrumental.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz | Reference |

|---|---|---|---|

| 18-CH₃ (aglycone) | 0.86 | s | who.int |

| 27-CH₃ (aglycone) | 1.07 | d, J=7.2 | who.int |

| 21-CH₃ (aglycone) | 1.10 | d, J=6.8 | who.int |

| 19-CH₃ (aglycone) | 1.35 | s | who.int |

| Fucose-CH₃ | 1.52 | d, J=6.2 | who.int |

| Anomeric H (β-linkage) | 4.85 | d, J=7.6 | who.int |

| Anomeric H (β-linkage) | 5.28 | d, J=7.6 | who.int |

| Anomeric H (β-linkage) | 5.45 | d, J=7.6 | who.int |

Pharmacological Mechanisms and Cellular Pathways of Spicatoside a

Research on Anti-Cancer Mechanisms

Emerging research has highlighted the anti-cancer properties of Spicatoside A, demonstrating its ability to influence key cellular processes involved in tumor progression. nih.govnih.gov Studies have shown that this compound can inhibit the growth of various cancer cells and induce programmed cell death through multiple interconnected pathways. nih.govnih.gov

Modulation of Cell Proliferation

A fundamental aspect of this compound's anti-cancer activity is its ability to control and inhibit the proliferation of malignant cells. nih.gov

This compound has been shown to significantly inhibit the proliferation of several types of cancer cells in a manner that is dependent on both dose and duration of exposure. nih.gov Research has specifically documented its efficacy against human osteosarcoma MG63 cells, non-small cell lung cancer cells, and colorectal cancer HCT116 cells. nih.govnih.gov In human osteosarcoma MG63 cells, this compound was found to suppress proliferation and also regulated the expression of proteins that mediate cell growth, such as cyclin D1, Cdk4, and Cdk6. nih.govnih.gov Studies have also reported its cell growth inhibitory activity against various other carcinoma cells. biomolther.orgnih.gov

| Cell Line | Effect of this compound | Reference |

| Human Osteosarcoma (MG63) | Significant dose- and time-dependent inhibition of proliferation. | nih.govnih.gov |

| Non-Small Cell Lung Cancer | Reduction in proliferation. | nih.gov |

| Colorectal Cancer (HCT116) | Inhibition of tumor growth and reduction in proliferation. | nih.govaacrjournals.orgnih.gov |

Induction of Programmed Cell Death

Beyond inhibiting cell growth, this compound actively promotes programmed cell death in cancer cells through intricate mechanisms involving apoptosis, autophagy, and necroptosis. nih.govnih.gov

This compound is a potent inducer of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. nih.govnih.gov Its pro-apoptotic effects are mediated by the regulation of key proteins in the apoptotic cascade. nih.govnih.gov In human osteosarcoma MG63 cells, this compound treatment leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govnih.gov Furthermore, it modulates the balance of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. frontiersin.orgmdpi.com

Research shows that this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of Cytochrome c into the cytosol. nih.govmdpi.com In colorectal cancer HCT116 cells, this compound-induced apoptosis is also associated with the regulation of Bid, another pro-apoptotic Bcl-2 family member. nih.govaacrjournals.org The release of Cytochrome c from the mitochondria is a critical step that initiates the caspase cascade, ultimately leading to the execution of apoptosis. frontiersin.orgmdpi.com

| Protein | Role in Apoptosis | Effect of this compound | Cancer Cell Line | Reference |

| PARP | Cleavage indicates apoptosis. | Induces cleavage. | MG63, HCT116 | nih.govaacrjournals.orgnih.gov |

| Bcl-2 | Anti-apoptotic. | Reduces expression. | MG63, HCT116 | nih.govaacrjournals.orgnih.gov |

| Bax | Pro-apoptotic. | Induces expression. | MG63, HCT116 | nih.govaacrjournals.orgnih.gov |

| Bid | Pro-apoptotic. | Regulates expression. | HCT116 | nih.govaacrjournals.org |

| Cytochrome c | Released from mitochondria to trigger apoptosis. | Promotes release into the cytosol. | HCT116 | nih.govaacrjournals.org |

This compound also influences autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. nih.govnih.gov In the context of cancer, this compound appears to induce autophagy that contributes to its anti-tumor effects. nih.govaacrjournals.org In HCT116 colorectal cancer cells, treatment with this compound enhances the formation of acidic vesicular organelles, a characteristic of autophagy. nih.govaacrjournals.org

This induction of autophagy is associated with the regulation of several key autophagic markers. This compound increases the conversion of LC3-I to LC3-II, a protein that is recruited to autophagosome membranes. nih.govnovusbio.com It also affects the levels of p62 (also known as sequestosome 1), a protein that is degraded during autophagy. nih.govspandidos-publications.com Furthermore, this compound regulates the expression of Beclin 1, a protein essential for the initiation of autophagy, and the lysosomal proteins LAMP1 (lysosomal-associated membrane protein 1) and Cathepsin D, which are involved in the final degradation step of autophagy. nih.govnih.govnih.gov Interestingly, in HCT116 cells, prolonged exposure to this compound can lead to a switch from autophagy to apoptosis, a process potentially mediated by the cleavage of Beclin 1. nih.govaacrjournals.org In human osteosarcoma MG63 cells, this compound has also been found to induce autophagosome formation. nih.govnih.gov

| Protein | Role in Autophagy | Effect of this compound | Cancer Cell Line | Reference |

| LC3-II | Marker for autophagosomes. | Enhances expression/conversion. | HCT116 | nih.govaacrjournals.org |

| p62 | Degraded during autophagy. | Regulates levels. | HCT116 | nih.govaacrjournals.org |

| Beclin 1 | Initiation of autophagy. | Regulates expression. | HCT116 | nih.govaacrjournals.org |

| LAMP1 | Lysosomal marker. | Regulates expression. | HCT116 | nih.govaacrjournals.org |

| Cathepsin D | Lysosomal protease. | Regulates expression. | HCT116 | nih.govaacrjournals.org |

In addition to apoptosis and autophagy, this compound has been observed to affect necroptosis, a form of programmed necrosis. nih.gov In human osteosarcoma MG63 cells, this compound was found to suppress necroptosis. nih.govnih.gov This was evidenced by the inhibition of the necroptotic proteins RIP1 (Receptor-Interacting Protein 1), RIP3 (Receptor-Interacting Protein 3), and MLKL (Mixed Lineage Kinase Domain-Like). nih.gov The suppression of necroptosis by this compound in these cells appears to be linked to the inhibition of the AKT signaling pathway. nih.gov

| Cell Line | Effect on Necroptosis | Associated Protein Regulation | Reference |

| Human Osteosarcoma (MG63) | Suppression | Inhibits RIP1-RIP3-MLKL proteins. | nih.gov |

Autophagy Modulation (e.g., LC3-II, p62, Beclin 1, LAMP1, Cathepsin D)

Cell Cycle Progression Regulation

This compound has demonstrated the ability to interfere with the normal progression of the cell cycle, a key process in cell growth and proliferation. This regulation is a critical aspect of its potential anti-cancer properties.

Cell Cycle Arrest (e.g., G0/G1, G2/M phases)

This compound has been shown to induce cell cycle arrest at different phases, thereby halting the proliferation of cancer cells. In human colorectal cancer cells (HCT116), prolonged exposure to this compound led to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis or programmed cell death. nih.govacs.org This suggests that the compound can trigger a cellular state that precedes cell death.

The cell cycle is a series of events that leads to cell division and replication. It consists of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Cells can also enter a quiescent state known as G0. nih.govbitesizebio.combiocompare.com Progression through these phases is tightly controlled by various checkpoints. embopress.org this compound's ability to cause an accumulation in the sub-G1 population points to its role in disrupting this orderly progression, ultimately leading to cell death. nih.govacs.org

Cyclin and Cyclin-Dependent Kinase Modulation (e.g., Cyclin D1, Cdk4, Cdk6)

The progression through the cell cycle is primarily regulated by proteins called cyclins and their associated enzymes, cyclin-dependent kinases (CDKs). nih.govnih.gov this compound exerts its influence on the cell cycle by modulating the levels of these key regulatory proteins.

Specifically, in human osteosarcoma MG63 cells, this compound was found to inhibit the expression of Cyclin D1 and its partner kinases, Cdk4 and Cdk6. mdpi.com The Cyclin D1-Cdk4/6 complex is crucial for the transition from the G1 to the S phase of the cell cycle. mdpi.comelifesciences.orgnih.govbiorxiv.orgnih.gov By downregulating these proteins, this compound effectively blocks this transition, thereby inhibiting cell growth. mdpi.com

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

| Cell Line | Protein Modulated | Effect of this compound | Reference |

| MG63 Osteosarcoma | Cyclin D1 | Inhibition | mdpi.com |

| MG63 Osteosarcoma | Cdk4 | Inhibition | mdpi.com |

| MG63 Osteosarcoma | Cdk6 | Inhibition | mdpi.com |

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govmdpi.com this compound has demonstrated potential in inhibiting this process.

Regulation of Angiogenic Factors (e.g., VEGF, MMP13)

Research has shown that this compound can regulate key factors involved in angiogenesis. In human osteosarcoma MG63 cells, the compound was found to decrease the protein levels of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-13 (MMP13). mdpi.com

VEGF is a potent signaling protein that stimulates the formation of blood vessels. nih.gov MMP-13, a type of enzyme, is involved in the degradation of the extracellular matrix, a crucial step in cell migration and invasion during metastasis, which is often linked to angiogenesis. mdpi.com By reducing the levels of both VEGF and MMP13, this compound can potentially disrupt the blood supply to tumors and inhibit their spread. mdpi.com

Table 2: Impact of this compound on Angiogenic Factors

| Cell Line | Angiogenic Factor | Effect of this compound | Reference |

| MG63 Osteosarcoma | VEGF | Decreased protein levels | mdpi.com |

| MG63 Osteosarcoma | MMP13 | Decreased protein levels | mdpi.com |

Key Intracellular Signaling Pathways in Cancer

This compound has been found to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway Modulation (e.g., p70S6K1, PRAS40, GSK3β, β-catenin)

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. This compound has been shown to suppress the constitutive activation of this pathway in human osteosarcoma MG63 cells. mdpi.comnih.gov

Further investigation revealed that this compound treatment led to decreased phosphorylation levels of several downstream targets of AKT signaling. nih.gov These include the 70-kDa ribosomal protein S6 kinase (p70S6K1), proline-rich Akt substrate of 40 kDa (PRAS40), glycogen (B147801) synthase kinase 3β (GSK3β), and β-catenin. nih.gov The inhibition of p70S6K1, a downstream effector of mTOR, further confirms the compound's impact on this pathway. mdpi.comnih.gov GSK3β and β-catenin are also key players in cell proliferation and survival. nih.govoncotarget.complos.orgnih.gov

In human colorectal cancer HCT116 cells, this compound was also found to inhibit the PI3K/Akt/mTOR signaling pathway, contributing to the induction of autophagy and apoptosis. nih.govacs.org

Table 3: Modulation of PI3K/AKT/mTOR Pathway Components by this compound

| Cell Line | Protein/Pathway Component | Effect of this compound | Reference |

| MG63 Osteosarcoma | PI3K/AKT/mTOR-p70S6K1 | Suppression of activation | mdpi.comnih.gov |

| MG63 Osteosarcoma | AKT | Decreased phosphorylation | nih.gov |

| MG63 Osteosarcoma | p70S6K | Decreased phosphorylation | nih.gov |

| MG63 Osteosarcoma | PRAS40 | Decreased phosphorylation | nih.gov |

| MG63 Osteosarcoma | GSK3β | Decreased phosphorylation | nih.gov |

| MG63 Osteosarcoma | β-catenin | Decreased phosphorylation | nih.gov |

| HCT116 Colorectal Cancer | PI3K/Akt/mTOR | Inhibition | nih.govacs.org |

Compound Reference Table

MAPK Signaling Pathway (e.g., ERK1/2, p38)

This compound has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. Research indicates that this compound can interfere with the lipopolysaccharide (LPS)-induced activation of key MAPK members such as extracellular signal-regulated kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). researchgate.net In LPS-stimulated RAW264.7 macrophages, treatment with a prosapogenin (B1211922) of this compound led to a potent inhibition of the phosphorylation of these three MAPKs. biomolther.org

Furthermore, this compound's influence on the MAPK pathway has been observed in other cell types. For instance, it has been reported to stimulate the phosphorylation of ERK1/2 in PC12 cells, a process linked to its neurite outgrowth-promoting effects. biomolther.org This suggests that the activation of ERK1/2 by this compound is a key mechanism in its neurotrophic activities. biomolther.org In the context of cancer, this compound has been found to regulate MAPK signaling in human colorectal cancer cells, contributing to its antitumor effects. acs.org Specifically, it has been shown to inhibit the phosphorylation of p38 in MDA-MB-435 cells. bioline.org.brtjpr.org The regulation of the MAPK pathway by this compound highlights its potential as a therapeutic agent in inflammatory diseases and cancer. researchgate.net

p53 Pathway Involvement

The tumor suppressor protein p53, often called the "guardian of the genome," plays a critical role in preventing cancer formation by inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress. oncotarget.comdovepress.comfrontiersin.org The p53 pathway is frequently dysregulated in various human cancers. oncotarget.com

Research on this compound has revealed its ability to modulate the p53 pathway in cancer cells. In human colorectal cancer HCT116 cells, treatment with this compound was found to increase the levels of p53. acs.org This upregulation of p53 is associated with the induction of autophagy and apoptosis, key mechanisms contributing to the antitumor activity of this compound. acs.org The involvement of the p53 pathway in the cellular response to this compound underscores its potential as a therapeutic agent for cancers with a functional p53 system.

Reactive Oxygen Species (ROS) Generation and Mitochondrial Membrane Potential

This compound has been demonstrated to induce the generation of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential in cancer cells, leading to apoptosis. nih.govnih.govmdpi.com ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular structures. nih.gov

In human osteosarcoma MG63 cells, treatment with this compound resulted in an increased production of intracellular ROS. nih.gov This elevation in ROS levels is closely linked to a loss of mitochondrial membrane potential (ΔΨm), a critical event in the initiation of the intrinsic apoptotic pathway. nih.govsartorius.com The disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. acs.org The induction of ROS generation and subsequent mitochondrial dysfunction by this compound are key mechanisms underlying its anti-cancer effects. nih.govnih.govmdpi.com

Interplay Between Autophagy and Apoptosis in Cancer

This compound has been shown to modulate the intricate relationship between autophagy and apoptosis in cancer cells, two fundamental cellular processes that can determine a cell's fate. acs.orgnih.gov Autophagy is a catabolic process involving the degradation of a cell's own components, while apoptosis is a form of programmed cell death.

In human colorectal cancer cells, this compound has been observed to induce both autophagy and apoptosis. acs.orgnih.gov Initially, treatment with this compound can trigger autophagy. However, prolonged exposure can lead to a switch from autophagy to apoptosis. acs.org A key event in this transition is the caspase-mediated cleavage of Beclin 1, a protein essential for the initiation of autophagy. nih.gov This cleavage not only disrupts the autophagic process but also generates a C-terminal fragment that enhances apoptosis by promoting the release of pro-apoptotic factors from the mitochondria. nih.gov This dual regulation of autophagy and apoptosis by this compound highlights its potential as a novel anti-cancer agent that can manipulate these interconnected pathways to induce tumor cell death. acs.orgnih.govnih.gov

Research on Anti-Inflammatory and Immunomodulatory Mechanisms

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties through its ability to modulate the production of various cytokines and chemokines. nih.govresearchgate.net

Cytokine and Chemokine Modulation

Cytokines and chemokines are small secreted proteins that play a crucial role in cell-to-cell communication, particularly within the immune system, and are key mediators of inflammation. thermofisher.commdpi.com

Inhibition of Pro-Inflammatory Cytokines (e.g., IL-3, IL-4, IL-5, IL-6, IL-13, TNF-α, IL-1β)

Research has shown that this compound can effectively suppress the production of several pro-inflammatory cytokines. nih.gov In a mouse model of asthma, administration of this compound significantly reduced the serum levels of Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which are key Th2 cytokines involved in allergic inflammation. who.int This suggests that this compound has the potential to modulate Th2-mediated immune responses. who.int

| Cytokine | Effect of this compound | Model System | Reference |

| IL-4 | Decreased serum levels | Asthma mouse model | who.int |

| IL-5 | Decreased serum levels | Asthma mouse model | who.int |

| IL-13 | Decreased serum levels | Asthma mouse model | who.int |

| IL-1β | Suppressed levels | LPS-stimulated inflammation | biomolther.orgnih.gov |

| IL-6 | Suppressed levels | LPS-stimulated inflammation | biomolther.orgnih.gov |

Immunomodulatory Effects on Immune Cell Responses

This compound demonstrates notable immunomodulatory effects, influencing the activity of various immune cells. mdpi.com Plant-derived saponins (B1172615) like this compound can modulate both innate and adaptive immune responses. mdpi.com They have the capacity to stimulate the release of cytokines and chemokines, which are crucial for immune cell recruitment and signaling. mdpi.com This regulation helps in achieving a balance between Th1 and Th2 immune responses. mdpi.com

In studies related to allergic asthma, this compound has been shown to modulate Th2 cytokines. who.int Specifically, it significantly decreased the levels of Th2-associated cytokines IL-4, IL-5, and IL-13 in the serum and bronchoalveolar lavage fluid (BALF) of asthmatic mice. who.intnih.gov IL-4 is a key factor in IgE production by B cells, while IL-5 is involved in the activation and recruitment of eosinophils. who.int By reducing these cytokines, this compound demonstrates its potential as an immunomodulatory agent in the context of allergic inflammatory conditions. who.int The compound's ability to influence the function of various immune cells, including T and B lymphocytes, underscores its immunomodulatory potential. mdpi.comscielo.br

Regulation of Inflammatory Mediators and Enzymes (e.g., NF-κB, iNOS, NO, COX-2)

A significant aspect of this compound's pharmacological profile is its ability to regulate key mediators and enzymes involved in the inflammatory cascade. Research has shown that this compound can significantly suppress the levels of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of many pro-inflammatory genes. biomolther.orgresearchgate.netbioline.org.br The incorrect regulation of NF-κB is linked to a variety of inflammatory diseases. mdpi.com

Furthermore, this compound has been found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biomolther.orgresearchgate.netbioline.org.br Both iNOS and COX-2 are key enzymes that produce inflammatory mediators. bioline.org.brtjpr.org By down-regulating the expression of NF-κB, iNOS, and COX-2, this compound effectively dampens the inflammatory response at a molecular level. biomolther.orgbioline.org.brmdpi.com This anti-inflammatory action is also associated with the suppression of pro-inflammatory cytokines such as IL-1β and IL-6. biomolther.orgresearchgate.netbioline.org.br

| Inflammatory Mediator/Enzyme | Effect of this compound | References |

| NF-κB | Suppression of activation/translocation | biomolther.orgresearchgate.netbioline.org.br |

| iNOS | Suppression of expression | biomolther.orgresearchgate.netbioline.org.br |

| NO | Reduction in production | biomolther.orgresearchgate.netbioline.org.br |

| COX-2 | Suppression of expression | biomolther.orgresearchgate.netbioline.org.br |

| IL-1β | Reduction in levels | biomolther.orgresearchgate.net |

| IL-6 | Reduction in levels | biomolther.orgresearchgate.net |

Cellular Infiltration and Morphological Changes in Inflammatory Conditions

This compound has demonstrated a significant ability to reduce the infiltration of inflammatory cells into affected tissues. In models of allergic asthma, treatment with this compound led to a marked decrease in the numbers of eosinophils, macrophages, lymphocytes, and neutrophils in the bronchoalveolar lavage fluid. who.intnih.gov Inflammatory reactions are characterized by the predominance of these cell types. vin.com

Eosinophils, in particular, are key effector cells in allergic inflammation. frontiersin.org The reduction of their presence in lung tissue is a key indicator of the compound's anti-inflammatory efficacy. who.int Similarly, the decrease in macrophages, lymphocytes, and neutrophils points to a broad-spectrum attenuation of the cellular inflammatory response. who.intnih.govthoracic.org This effect on cellular infiltration is a direct consequence of the compound's ability to modulate cytokines and other inflammatory mediators that orchestrate the recruitment of these cells to the site of inflammation. who.int

| Inflammatory Cell Type | Effect of this compound on Infiltration | References |

| Eosinophils | Significantly reduced | who.intnih.gov |

| Macrophages | Significantly reduced | who.intnih.gov |

| Lymphocytes | Significantly reduced | who.intnih.gov |

| Neutrophils | Significantly reduced | who.intnih.gov |

In chronic inflammatory airway diseases, excessive mucus production and an increase in the number of mucus-producing goblet cells, a condition known as goblet cell hyperplasia, are common pathological features. who.intimmunopaedia.org.za this compound has been shown to effectively address these issues. In studies on allergic asthma, the compound inhibited the accumulation of mucus in the bronchioles. who.intnih.gov

This effect is directly linked to its ability to prevent goblet cell hyperplasia. who.int The overproduction of mucins, such as MUC5AC, is a hallmark of these conditions. koreascience.krkoreamed.org By attenuating the underlying inflammatory processes and the associated cellular changes, this compound helps to normalize the airway epithelium and reduce the pathological overproduction of mucus. who.int

Attenuation of Inflammatory Cell Infiltration (e.g., eosinophils, macrophages, lymphocytes, neutrophils)

Research on Neurobiological Mechanisms

Neurite Outgrowth Promotion (in PC12 cells)

Beyond its anti-inflammatory effects, this compound exhibits significant neurotrophic activity. It has been shown to promote neurite outgrowth in PC12 cells, a cell line commonly used as a model for neuronal differentiation. nih.govnih.gov This effect is comparable to that of Nerve Growth Factor (NGF), a key protein involved in the development and maintenance of neurons. nih.govkoreascience.kr

Activation of Intracellular Kinase Cascades (e.g., ERK, PI3K/Akt)

Downstream of neurotrophic factor receptors, several intracellular kinase cascades are essential for translating the external signal into a cellular response. This compound has been found to activate two such major pathways: the Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways. biomolther.orgnih.gov

In studies using PC12 cells, a common model for neuronal differentiation, this compound was shown to induce neurite outgrowth, a process fundamental to neuronal development and repair. nih.gov This effect was linked to the activation of both ERK1/2 and PI3K/Akt. biomolther.orgnih.gov The mechanism appears to be initiated through the Tyrosine Kinase A (TrkA) receptor, which is the primary receptor for NGF. nih.gov this compound treatment was observed to cause the phosphorylation of the TrkA receptor, which subsequently triggered the phosphorylation and activation of ERK and Akt. biomolther.org The activation of these cascades is crucial, as their inhibition blocks the neuritogenic effects of the compound. nih.gov Furthermore, the activation of the ERK pathway is also linked to the observed increase in mature BDNF levels in the hippocampus. biomolther.org

| Pathway/Molecule | Effect of this compound | Observed Outcome | Cell/Tissue Model | Source |

|---|---|---|---|---|

| BDNF | Upregulation | Enhanced memory consolidation | Mouse Hippocampus | nih.gov |

| TrkA Receptor | Phosphorylation (Activation) | Initiation of downstream signaling | PC12 Cells | biomolther.org |

| ERK1/2 | Activation | Neurite outgrowth, Increased BDNF | PC12 Cells, Mouse Hippocampus | biomolther.orgnih.gov |

| PI3K/Akt | Activation | Neurite outgrowth, Cell survival | PC12 Cells | biomolther.orgnih.gov |

| CREB | Phosphorylation (Activation) | Neuronal differentiation and survival | PC12 Cells | biomolther.org |

Cognitive Function Enhancement

The molecular activities of this compound translate into measurable improvements in cognitive functions, particularly in the domain of memory.

Memory Consolidation Effects

Memory consolidation is the process by which recent, fragile memories are transformed into a more stable, long-lasting form. nih.gov Research has provided direct evidence of this compound's ability to enhance this process. nih.gov In passive avoidance tasks, mice treated with this compound after the initial learning trial showed significantly improved memory retention. nih.gov This enhancement was found to be dose-dependent. nih.gov

Crucially, the timing of administration was a key factor. The memory-enhancing effects were significant when this compound was given immediately or one hour after the acquisition trial, coinciding with the critical window for memory consolidation. nih.gov This effect correlates directly with the finding that hippocampal mBDNF levels were significantly increased around nine hours post-acquisition in the treated groups, reinforcing the link between the compound's molecular action and its cognitive benefits. nih.gov

| Parameter | Finding | Experimental Model | Source |

|---|---|---|---|

| Behavioral Test | Passive Avoidance Task | Mice | nih.gov |

| Effect | Enhanced memory consolidation | Mice | nih.gov |

| Dose-Dependency | Effect observed at doses of 2.5, 5, 10, and 20 mg/kg | Mice | nih.gov |

| Effective Time Window | Administration at 0 or 1 hour post-acquisition trial | Mice | nih.gov |

| Correlated Molecular Change | Increased mature BDNF (mBDNF) in the hippocampus | Mice | nih.gov |

Neuroprotective Pathways

Beyond enhancing cognitive functions, this compound is implicated in neuroprotective mechanisms that help defend neurons against damage and degeneration. These pathways involve the modulation of cellular stress and the maintenance of essential organelle function.

Modulation of Oxidative Stress (e.g., ROS levels)

Oxidative stress, resulting from an imbalance between the production of Reactive Oxygen Species (ROS) and the ability of the cell to neutralize them, is a major factor in neuronal damage and neurodegenerative diseases. nih.gov While ROS are toxic at high levels, they also function as important signaling molecules at physiological concentrations. nih.govnih.gov Neuroprotective agents often work by modulating ROS levels to prevent oxidative damage. nih.gov

While direct studies on this compound's effect on ROS in neurons are limited, extracts from Liriope platyphylla, the plant source of the compound, have demonstrated powerful antioxidant activity. researchgate.net These extracts inhibit the formation of ROS and increase the levels of cellular antioxidant enzymes. researchgate.net Other related steroidal saponins have also been noted for their antioxidant properties. chemfaces.com This suggests that a likely mechanism for the neuroprotective effects of this compound involves the attenuation of harmful oxidative stress within the brain. nih.govresearchgate.net

Mitochondrial Function Regulation

Mitochondria are vital organelles for neurons, supplying the high demand for ATP, regulating calcium homeostasis, and controlling cell death pathways. nih.gov Mitochondrial dysfunction is a hallmark of many neurodegenerative conditions. nih.gov The health of mitochondria is closely linked to pro-survival signaling pathways. mdpi.com

p38 MAPK Signaling in Neuroprotection

The p38 mitogen-activated protein kinase (p38 MAPK) pathway is a critical signaling cascade involved in cellular responses to stress, including inflammation and apoptosis. mdpi.comnih.gov In the context of the central nervous system, overactivation of the p38 MAPK pathway is linked to neuroinflammation and neuronal damage, making it a significant factor in the progression of neurodegenerative diseases. mdpi.comresearchgate.net Inhibition of this pathway is considered a promising strategy for neuroprotection. researchgate.netfrontiersin.org

Research indicates that this compound exerts neuroprotective effects by modulating this pathway. Specifically, the derivative prosapogenin III of this compound has been shown to potently inhibit the phosphorylation of p38 MAPK in lipopolysaccharide (LPS)-stimulated macrophage cells. tandfonline.combiomolther.org LPS is a potent inflammatory agent, and its ability to activate macrophages leads to the release of inflammatory mediators that contribute to neuroinflammation. nih.govbiomolther.org By suppressing the activation of p38 MAPK, prosapogenin III effectively blocks the downstream inflammatory cascade. tandfonline.com This blockade leads to a significant reduction in the production of key inflammatory molecules, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-6. tandfonline.combiomolther.org

The neuroprotective mechanism of an extract containing this compound was also demonstrated in human neuroblastoma cells under oxidative stress, where the extract was found to suppress H2O2-induced p38 phosphorylation, leading to anti-oxidant and anti-apoptotic effects. nih.gov These findings suggest that this compound's interference with the p38 MAPK pathway is a key mechanism behind its anti-inflammatory and subsequent neuroprotective properties. tandfonline.comnih.gov

Table 1: Inhibitory Effects of this compound Derivative on Inflammatory Mediators via MAPK/NF-κB Pathway

| Mediator | Function | Effect of Prosapogenin III | Cellular Model | Reference |

|---|---|---|---|---|

| p38 MAPK | Stress-activated protein kinase involved in inflammation | Potent inhibition of phosphorylation | LPS-stimulated RAW264.7 macrophages | tandfonline.combiomolther.org |

| JNK | Stress-activated protein kinase involved in apoptosis | Potent inhibition of phosphorylation | LPS-stimulated RAW264.7 macrophages | tandfonline.combiomolther.org |

| ERK1/2 | Protein kinase involved in cell proliferation and differentiation | Potent inhibition of phosphorylation | LPS-stimulated RAW264.7 macrophages | tandfonline.combiomolther.org |

| NF-κB | Transcription factor for pro-inflammatory genes | Suppression of nuclear translocation | LPS-stimulated RAW264.7 macrophages | tandfonline.combiomolther.org |

| iNOS, COX-2 | Pro-inflammatory enzymes | Significant decrease in expression | LPS-stimulated RAW264.7 macrophages | tandfonline.combiomolther.org |

Research on Anti-Osteoclastogenesis Mechanisms

Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to bone loss in conditions like osteoporosis. uzh.ch The process of osteoclast formation, or osteoclastogenesis, is a target for therapeutic intervention. This compound has been identified as a compound with anti-osteoclastogenesis properties. nih.gov

A primary mechanism for this activity involves the regulation of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, including the collagen in cartilage. biomolther.org Specifically, this compound has been shown to inhibit the expression of Matrix Metalloproteinase-13 (MMP-13) in human chondrocyte cells that were stimulated with IL-1β. biomolther.orgnih.gov MMP-13 is a collagenase that plays a crucial role in the degradation of cartilage. nih.gov Research demonstrated that this compound could reduce the expression of MMP-13 at pharmacologically relevant concentrations. biomolther.org

Further investigation into the mechanism revealed that this compound's inhibitory effect on MMP-13 was not due to interference with upstream signaling molecules like MAPKs or NF-κB in this specific context, but rather by reducing the stability of MMP-13 mRNA. nih.gov Additionally, this compound was found to reduce the release of glycosaminoglycans (GAGs) from IL-1α-treated cartilage cultures, further supporting its role in protecting the cartilage matrix from degradation. biomolther.orgnih.govresearcher.life These findings highlight this compound's potential to protect against cartilage breakdown by directly targeting the expression and stability of key degradative enzymes. nih.gov

Table 2: Anti-Osteoclastogenesis and Cartilage Protective Effects of this compound

| Target/Process | Mechanism of Action | Cellular/Tissue Model | Reference |

|---|---|---|---|

| MMP-13 Expression | Inhibited in a concentration-dependent manner. | IL-1β-treated SW1353 human chondrocytes | biomolther.orgnih.gov |

| MMP-13 mRNA | Reduced stability. | IL-1β-treated SW1353 human chondrocytes | nih.gov |

Research on Anti-Asthma Mechanisms

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, mucus overproduction, and an inflammatory response driven by T-helper 2 (Th2) cells. who.intmdpi.com this compound has demonstrated significant anti-asthma effects in preclinical models. who.intnih.gov

In studies using a mouse model of ovalbumin (OVA)-induced asthma, administration of this compound led to a marked reduction in the hallmarks of allergic airway inflammation. who.intnih.gov A key mechanism is the modulation of the Th2 immune response. who.int Asthma is typically associated with elevated levels of Th2 cytokines, particularly Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which orchestrate the inflammatory cascade. who.intmdpi.com Treatment with this compound significantly decreased the levels of these Th2 cytokines in both the serum and the bronchoalveolar lavage fluid (BALF) of asthmatic mice. who.intnih.gov

This reduction in Th2 cytokines contributes to several downstream effects. It leads to a significant decrease in the levels of OVA-specific Immunoglobulin E (IgE), the primary antibody involved in allergic reactions. who.intnih.gov Consequently, the infiltration of inflammatory cells into the airways is diminished. who.int Counts of total inflammatory cells, including eosinophils, macrophages, lymphocytes, and neutrophils, were all significantly reduced in the BALF of mice treated with this compound. who.intnih.gov Histopathological analysis also confirmed that this compound treatment inhibited structural damage to lung tissues, reduced mucus accumulation, and lessened collagen deposition in the bronchioles. who.intnih.gov Another reported mechanism is the increased production of MUC5AC mucin, which may play a role in airway surface protection. nih.gov

Table 3: Effects of this compound in a Mouse Model of Ovalbumin-Induced Asthma

| Parameter | Effect of this compound Treatment | Location | Reference |

|---|---|---|---|

| Th2 Cytokines | |||

| IL-4 | Significantly decreased | Serum & BALF | who.intnih.gov |

| IL-5 | Significantly decreased | Serum & BALF | who.intnih.gov |

| IL-13 | Significantly decreased | Serum & BALF | who.intnih.gov |

| Allergic Mediator | |||

| OVA-specific IgE | Significantly decreased | Serum & BALF | who.intnih.gov |

| Inflammatory Cells | |||

| Total Cells | Significantly reduced | BALF | who.intnih.gov |

| Eosinophils | Significantly reduced | BALF | who.intnih.gov |

| Macrophages | Significantly reduced | BALF | who.intnih.gov |

| Lymphocytes | Significantly reduced | BALF | who.intnih.gov |

| Neutrophils | Significantly reduced | BALF | who.intnih.gov |

| Histopathology | |||

| Lung Inflammation | Inhibited | Lung Tissue | who.intnih.gov |

Biosynthesis of Spicatoside a

Identification of Precursor Molecules in Saponin (B1150181) Biosynthesis

The biosynthesis of all steroidal saponins (B1172615), including Spicatoside A, begins with precursor molecules from the isoprenoid pathway. justagriculture.in The fundamental building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two primary pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. biorxiv.orgmdpi.com

These five-carbon units are sequentially condensed to form larger molecules, ultimately leading to the 30-carbon linear precursor, 2,3-oxidosqualene (B107256). justagriculture.in This molecule represents a critical branch point for the synthesis of various triterpenoids and steroids. Through the action of cycloartenol (B190886) synthase, 2,3-oxidosqualene is cyclized to form cycloartenol, the primary precursor for most plant steroids. A series of subsequent enzymatic reactions, including demethylations and isomerizations, convert cycloartenol into cholesterol. Cholesterol is now widely considered the direct precursor for the vast majority of steroidal saponins. mdpi.com The steroidal aglycone of this compound is 25(S)-ruscogenin, which is derived from this cholesterol backbone. researchgate.netpeerj.com

Metabolic studies in cultivars of Liriope platyphylla have shown an inverse relationship between the levels of primary metabolites like carbohydrates and the accumulation of secondary metabolites such as this compound. mdpi.com This suggests that carbohydrates are consumed as energy sources and metabolic precursors to fuel the carbon-intensive biosynthesis of saponins. mdpi.com

Enzymatic Pathways Involved in Saponin Biosynthesis

The conversion of the cholesterol precursor into the final this compound molecule is orchestrated by a series of highly specific enzymatic reactions. The formation of the ruscogenin (B1680278) aglycone and the subsequent attachment of sugar moieties are primarily catalyzed by two large and versatile enzyme families: Cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs). researchgate.net

Cytochrome P450s (P450s): P450s are heme-containing enzymes that play a crucial role in the oxidative modification of various molecules in living organisms. bioline.org.br In steroidal saponin biosynthesis, they are responsible for the extensive hydroxylation, oxidation, and other modifications of the cholesterol skeleton to produce the specific aglycone, in this case, ruscogenin. researchgate.netpeerj.com These modifications are critical for the biological activity of the final saponin. The biosynthesis of ruscogenin from cholesterol involves several oxidative steps, including hydroxylations at various positions on the steroid core. For instance, the formation of the characteristic spiroketal side chain and the introduction of hydroxyl groups at the C-1 and C-3 positions of the ruscogenin structure are catalyzed by specific P450 enzymes. iyte.edu.truea.ac.uk While the exact P450 enzymes involved in the ruscogenin pathway have not all been functionally characterized in Liriope platyphylla, transcriptome analyses in related saponin-producing plants have identified numerous candidate P450 genes, such as those from the CYP72, CYP90, and CYP94 families, that are strongly implicated in sterol modification. frontiersin.orgfrontiersin.org

UDP-glycosyltransferases (UGTs): Glycosylation, the final and most significant step in generating saponin diversity, is catalyzed by UGTs. justagriculture.innih.gov These enzymes transfer a sugar moiety from an activated donor, such as UDP-glucose, to the sapogenin aglycone or a growing sugar chain. justagriculture.in This process is not random; specific UGTs catalyze the addition of specific sugars to specific positions with defined linkages. This compound is a triglycoside of 25(S)-ruscogenin, meaning it has a branched chain of three sugar molecules: a fucose, a xylose, and a glucose. researchgate.net The biosynthesis of this sugar chain requires the sequential action of multiple UGTs. The pathway likely proceeds as follows:

A fucosyltransferase attaches a fucose molecule to the hydroxyl group at the C-1 position of the ruscogenin aglycone.

A xylosyltransferase then adds a xylose molecule to the C-3 position of the fucose.

Finally, a glucosyltransferase attaches a glucose molecule to the C-2 position of the initial fucose. mdpi.com

The isolation and characterization of these specific UGTs are challenging but essential for understanding how the diverse structures of saponins are created. Studies in other plants have successfully identified UGTs responsible for the 3-O-glucosylation of steroidal sapogenins, providing a model for the types of enzymes involved. nih.gov Transcriptome studies in saponin-producing species consistently reveal a large number of UGT genes that are co-expressed with P450s and other pathway genes, pointing to their role in the final steps of saponin assembly. biorxiv.orgfrontiersin.org

Genetic Regulation of Biosynthetic Processes

The biosynthesis of this compound is a tightly regulated process, controlled at the genetic level to ensure its production occurs at the right time and in the right tissues. The expression of the biosynthetic genes, including those encoding P450s and UGTs, is controlled by a complex network of regulatory proteins, primarily transcription factors (TFs). mdpi.com

The genes required for a specific metabolic pathway are often located together in the genome, forming a biosynthetic gene cluster (BGC). This co-location facilitates their coordinated regulation. nih.gov The expression of these clusters is often governed by pathway-specific TFs, which can activate or repress the entire set of genes in response to developmental cues or environmental stimuli. biomolther.org

Several families of TFs, including WRKY, bHLH (basic helix-loop-helix), and AP2/ERF (APETALA2/ethylene responsive factor), have been identified as key regulators of terpenoid and saponin biosynthesis in various plants. biorxiv.orgmdpi.com These TFs can be activated through complex signal transduction pathways initiated by signaling molecules such as jasmonic acid (JA) and its derivative methyl jasmonate (MeJA), which are well-known elicitors of plant secondary metabolism. mdpi.com For example, transcriptome analysis of plants treated with elicitors often shows upregulation of both saponin biosynthetic genes and the TFs that control them. frontiersin.org While the specific TFs that regulate the this compound pathway in Liriope platyphylla have yet to be fully elucidated, the general mechanisms of steroidal saponin regulation provide a clear framework for how its production is controlled. nih.govbiomolther.org

Structure Activity Relationship Sar of Spicatoside a and Its Analogues

Correlating Structural Features with Biological Activities

The diverse biological effects of Spicatoside A, which include anti-inflammatory, anti-cancer, and neuritogenic activities, are not attributable to a single feature but rather to the interplay between its complex structural components. nih.govbvsalud.org Research indicates that both the steroidal core and the attached sugar chains are vital for its pharmacological profile. biomolther.org

This compound is a glycoside, meaning it is composed of a non-sugar part, the aglycone, and one or more sugar units. biomolther.org The aglycone of this compound is 25(S)-ruscogenin, a spirostanol-type steroidal sapogenin. nih.govbiomolther.org This rigid steroidal skeleton serves as the foundational scaffold for the molecule. The attached sugar chain is a trisaccharide, composed of one molecule each of glucose, xylose, and fucose, linked at the C-1 position of the aglycone. nih.govbiomolther.org

A pharmacophore is the specific spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are essential for a molecule to interact with a specific biological target and trigger a response. creative-biostructure.com While specific pharmacophore models for this compound are not extensively detailed in the literature, its structure reveals several key features that likely constitute its pharmacophore for various activities:

The Steroidal Backbone: The rigid, largely hydrophobic steroid nucleus is a critical feature, likely engaging in hydrophobic interactions within the binding pockets of target proteins.

Hydroxyl Groups: this compound possesses multiple hydroxyl (-OH) groups on its sugar units and a free hydroxyl group on the aglycone. nih.gov These groups can act as both hydrogen bond donors and acceptors, forming crucial connections with amino acid residues in target enzymes or receptors.

Glycosidic Linkages: The ether oxygen atoms within the glycosidic bonds act as hydrogen bond acceptors, contributing to the binding affinity.

The combination and spatial orientation of these features are responsible for the compound's ability to modulate various signaling pathways. For instance, its neuritogenic effects are linked to the activation of TrkA receptors and subsequent phosphorylation of PI3K, Akt, and ERK1/2. nih.govbiomolther.org Its anti-inflammatory action involves the suppression of NF-κB and MAPKs. biomolther.orgbvsalud.org The precise interaction with these protein targets is guided by the pharmacophoric features of the this compound molecule.

The anticancer activity of this compound has been quantified against several human cancer cell lines, demonstrating its potential as a cytotoxic agent.

| Cancer Cell Line | Description | IC₅₀ (μg/mL) nih.gov |

|---|---|---|

| A549 | Lung Carcinoma | 17.3 |

| SK-Mel-2 | Melanoma | 14.9 |

| HCT-15 | Colon Adenocarcinoma | 15.6 |

| XF-498 | CNS Cancer | 18.8 |

| SK-OC-3 | Ovarian Adenocarcinoma | 21.7 |

Importance of Aglycone Moiety and Glycosidic Chains

Strategies for Structural Modification and Bioactivity Enhancement

A primary goal of medicinal chemistry is to modify the structure of a bioactive lead compound to improve its therapeutic properties, such as potency, selectivity, or metabolic stability. wikipedia.orgrsc.org For this compound, several theoretical strategies, based on general principles of SAR and work on analogous compounds, could be employed to enhance its bioactivities.

Modification of the Aglycone: Alterations to the ruscogenin (B1680278) core could yield analogues with improved activity. This might involve the introduction of new functional groups (e.g., halogens, alkyl groups) at available positions on the steroid rings. wikipedia.org Such changes can modify the compound's lipophilicity and its fit within a target's binding site. For some steroidal glycosides, the introduction of polar substituents has been shown to influence cytotoxicity. nih.gov

Alteration of the Glycosidic Chain: The trisaccharide chain is a prime target for modification. Synthesizing analogues with different sugar units, a varying number of sugars, or altered linkages could fine-tune the biological activity. mdpi.com For example, replacing a sugar with a deoxy-sugar or changing its stereochemistry could impact binding affinity and specificity. The inner sugar attached to the aglycone can be particularly important for cytotoxicity. nih.gov

Synthesis of Simplified Analogues: The total synthesis of complex natural products like this compound is challenging. Creating structurally simpler analogues that retain the essential pharmacophoric features could provide compounds that are easier to produce and optimize. acs.org

Creation of Hybrid Conjugates: Another strategy involves linking this compound to another bioactive molecule to create a hybrid compound. This could combine the effects of both entities or use one to deliver the other to a specific site. For instance, creating glycosyl disulfide conjugates is one reported method for modifying natural product analogues. mdpi.com

These strategies provide a roadmap for future research to build upon the natural scaffold of this compound, potentially leading to the development of new therapeutic agents with enhanced efficacy for treating cancer, inflammation, or neurodegenerative disorders. biomolther.org

Analytical Methodologies for Spicatoside a Quantification and Characterization

Chromatographic Techniques Coupled with Mass Spectrometry

The combination of liquid chromatography's separation power with the sensitive and selective detection capabilities of mass spectrometry is the cornerstone of modern Spicatoside A analysis. wikipedia.orgnih.gov This hyphenated technique allows for the effective separation of this compound from complex mixtures and its subsequent identification and quantification. wikipedia.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a robust and widely used method for the analysis of this compound. nih.govmdpi.com This technique involves an initial separation of the compound from a sample matrix using an HPLC system, followed by detection and quantification by a mass spectrometer. nih.gov The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the precise measurement of this compound even in complex biological fluids. nih.gov

Method development often involves optimizing the mobile phase composition, typically a mixture of an aqueous solution (like formic acid in water) and an organic solvent (such as acetonitrile), to achieve the best chromatographic separation. researchgate.net The mass spectrometer is then tuned to detect the specific molecular ion of this compound and its characteristic fragment ions, a process known as Multiple Reaction Monitoring (MRM), which provides high specificity. researchgate.net For instance, in one method, the product ion of this compound was identified at an m/z of 737.4. mdpi.com HPLC has also been coupled with other detectors, such as a charged aerosol detector (HPLC-CAD), for the analysis of saponins (B1172615) like this compound which may lack a strong UV chromophore. researchgate.netnih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, utilizes smaller particle sizes in the column stationary phase, resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.comnih.gov When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a powerful tool for the rapid and sensitive quantification of this compound. mdpi.comnih.gov

UPLC-MS/MS methods have been successfully developed for the simultaneous determination of this compound and other related saponins in plant extracts and biological samples. mdpi.comresearchgate.net These methods demonstrate excellent performance in terms of speed and efficiency. For example, a UPLC-QTOF/MS system was used to analyze this compound in Liriope platyphylla extract, confirming its presence along with other related compounds like Spicatoside D. mdpi.com The enhanced separation capabilities of UPLC are particularly beneficial when analyzing complex mixtures containing multiple structurally similar saponins. researchgate.net

Nuclear Magnetic Resonance (NMR) for Purity Assessment and Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and purity assessment of this compound. tricliniclabs.comnih.gov Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. tricliniclabs.commdpi.com

For structural verification, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are employed. hyphadiscovery.com These experiments help to establish the connectivity of atoms within the molecule, confirming the identity of the aglycone (25(S)-ruscogenin) and the sequence and linkage points of the sugar moieties (glucose, xylose, and fucose). nih.govbiomolther.org

Quantitative NMR (qNMR) is a specific application used for purity assessment. tricliniclabs.com By integrating the signals in the NMR spectrum and comparing them to a certified internal standard of known concentration, the absolute purity of a this compound sample can be determined with high accuracy. tricliniclabs.comtorvergata.it This technique is valuable as it does not require a reference standard of the analyte itself and can provide a direct measure of purity. tricliniclabs.com The presence of impurities, such as free gallic acid in tannin samples, can be detected and quantified by observing characteristic signals in the NMR spectrum. torvergata.it

Method Validation and Reliability in Quantitative Analysis

To ensure that an analytical method for this compound provides accurate and reproducible results, it must undergo a thorough validation process. jetir.org Method validation establishes the performance characteristics of the procedure and demonstrates its suitability for the intended purpose. eirgenix.com Key validation parameters include specificity, sensitivity, linearity, precision, and accuracy. eirgenix.comherba.kr

Specificity and Sensitivity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be present in the sample, such as impurities, degradation products, or matrix components. jetir.orgloesungsfabrik.de In chromatographic methods, specificity is demonstrated by the ability to separate the this compound peak from all other peaks in the chromatogram. globalresearchonline.net This can be confirmed by analyzing spiked samples or by using peak purity tests with detectors like a photodiode array (PDA) or mass spectrometer. loesungsfabrik.deglobalresearchonline.net

Sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. eirgenix.com For trace analysis of this compound in biological matrices, high sensitivity is crucial. UPLC-MS/MS methods, for instance, are known for their high sensitivity, often achieving LOQs in the low ng/mL range. mdpi.com

Linearity, Precision, and Accuracy

Linearity demonstrates the proportional relationship between the concentration of this compound and the analytical signal over a defined range. globalresearchonline.net It is typically evaluated by analyzing a series of standards at different concentrations (a minimum of five is recommended) and performing a linear regression analysis. globalresearchonline.net A high correlation coefficient (R²) is indicative of good linearity. eurachem.org For example, a validated HPLC-CAD method for this compound showed good linearity. researchgate.netnih.govbiomolther.org

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). eirgenix.com

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of this compound is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated. eirgenix.com Validated methods for this compound have demonstrated good accuracy. researchgate.netnih.govbiomolther.org

A summary of parameters from a validated UPLC-MS/MS method for this compound and a related compound, Spicatoside D, is presented below.

| Compound | Regression Equation | Correlation Coefficient (r²) | Linear Range (μg/mL) | LOD (μg/mL) | LOQ (μg/mL) |

| This compound | y = 2398.4x + 191.1 | 0.9989 | 0.78–50 | 0.04 | 0.12 |

| Spicatoside D | y = 1009.2x + 109.8 | 0.9991 | 0.78–50 | 0.05 | 0.14 |

| Data sourced from a study on Liriope platyphylla. mdpi.com |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for the initial isolation and purification of Spicatoside A from plant matrices?

- Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography, HPLC). Key parameters include solvent polarity, temperature, and flow rate optimization. Ensure reproducibility by documenting all steps in the "Methods" section, including equipment specifications and purity validation (e.g., HPLC ≥95% purity) .

Q. How should researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?

- Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for bond characterization. Cross-reference spectral data with published literature or databases. For novel compounds, provide full experimental details to enable replication .

Advanced Research Questions

Q. What considerations are critical in designing in vivo studies to evaluate the bioavailability of this compound?

- Answer : Apply the PICOT framework:

- Population : Select animal models (e.g., rodents) with relevant metabolic pathways.

- Intervention : Define dosage (mg/kg) and administration route (oral/intravenous).

- Comparison : Include control groups (vehicle/placebo) and comparator compounds.

- Outcome : Measure plasma concentration-time profiles (AUC, Cmax) via LC-MS/MS.

- Time : Establish sampling intervals (e.g., 0, 1, 3, 6, 24 hours).

Statistical analysis should account for inter-individual variability using ANOVA or mixed-effects models .

Q. How can conflicting data on this compound’s cytotoxic effects across different cell lines be systematically analyzed?

- Answer : Conduct a systematic review adhering to PRISMA guidelines:

- Search Strategy : Use databases like PubMed, Web of Science, and Embase with Boolean terms (e.g., "this compound" AND "cytotoxicity").

- Data Extraction : Tabulate IC₅₀ values, cell lines, and assay conditions (e.g., MTT vs. apoptosis markers).

- Quality Assessment : Apply tools like GRADE to evaluate study bias.

- Statistical Synthesis : Perform meta-analysis using random-effects models to account for heterogeneity (e.g., RevMan software) .

Q. What experimental designs optimize the assessment of this compound’s interaction with molecular targets (e.g., kinases or receptors)?

- Answer : Use in silico docking (e.g., AutoDock Vina) for preliminary target identification, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Validate findings with cellular assays (e.g., luciferase reporters for pathway activation). Ensure transparency by reporting negative controls and replication across independent experiments .

Q. How should researchers address discrepancies in this compound’s reported anti-inflammatory efficacy across preclinical studies?

- Answer : Employ sensitivity analysis to identify confounding variables (e.g., dosage, model species). Use subgroup analysis to stratify results by study design (e.g., acute vs. chronic inflammation models). Validate mechanisms via knockout animal models or RNA interference (siRNA) to confirm target specificity .

Methodological Guidelines